molecular formula C14H9F6NO B13081097 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine CAS No. 1333319-54-2

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine

Cat. No.: B13081097
CAS No.: 1333319-54-2
M. Wt: 321.22 g/mol
InChI Key: RCUWOAVLFJJUDV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-[2,4-bis(trifluoromethyl)phenyl]-5-methoxypyridine , reflects its hierarchical substituent arrangement. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. Numbering begins at the nitrogen (position 1), proceeding clockwise to assign positions 3 and 5 to the primary substituents:

  • Position 3 : A phenyl ring substituted with trifluoromethyl (-CF₃) groups at carbons 2 and 4. The "bis(trifluoromethyl)" descriptor denotes two identical -CF₃ groups on the phenyl ring.
  • Position 5 : A methoxy group (-OCH₃) attached directly to the pyridine core.

The systematic name adheres to IUPAC priority rules, where substituents are listed alphabetically. However, the phenyl group’s complex substitution pattern takes precedence in the naming hierarchy due to its size and branching.

Nomenclature Component Description
Parent Hydrocarbon Pyridine
Position 3 Substituent 2,4-Bis(trifluoromethyl)phenyl
Position 5 Substituent Methoxy

This naming convention distinguishes it from regioisomers such as 5-(2,4-bis(trifluoromethyl)phenyl)-3-methoxypyridine, where substituent positions on the pyridine ring would differ.

Molecular Geometry and Conformational Analysis

The molecular formula C₁₄H₉F₆NO corresponds to a planar pyridine core (bond angles ≈ 120°) with peripheral substituents influencing three-dimensional conformation. Key geometric features include:

  • Pyridine Ring : The nitrogen atom introduces slight bond length alternation, with C-N bonds measuring approximately 1.34 Å and C-C bonds averaging 1.39 Å.
  • Phenyl Substituent : The 2,4-bis(trifluoromethyl)phenyl group adopts a nearly perpendicular orientation relative to the pyridine plane to minimize steric clash between the -CF₃ groups and pyridine hydrogen atoms.
  • Methoxy Group : The -OCH₃ substituent lies in the pyridine plane, maximizing conjugation between the oxygen lone pairs and the aromatic π-system.

Conformational flexibility arises primarily from rotation around the single bond connecting the phenyl group to the pyridine core. Density functional theory (DFT) calculations predict two stable conformers:

  • Synperiplanar : Trifluoromethyl groups oriented toward the pyridine nitrogen (higher dipole moment).
  • Anticlinal : Trifluoromethyl groups rotated away from the nitrogen (lower steric strain).

The energy barrier between these conformers is approximately 8 kJ/mol, permitting rapid interconversion at room temperature.

Electron Distribution Patterns in the Aromatic System

Electron distribution in 3-(2,4-bis(trifluoromethyl)phenyl)-5-methoxypyridine results from competing electronic effects:

  • Pyridine Core : Inherently electron-deficient due to the nitrogen atom’s electronegativity, creating a π-electron gradient with greatest deficiency at the nitrogen and partial negative charges at positions 2, 4, and 6.
  • Trifluoromethyl Groups : Strong -I (inductive) electron-withdrawing effects deplete electron density in the phenyl ring, particularly at positions 2 and 4. This creates a localized δ+ region on the phenyl carbon atoms adjacent to -CF₃ groups.
  • Methoxy Group : +M (mesomeric) electron-donating effects via oxygen lone pair conjugation increase electron density at pyridine positions 4 and 6.

These interactions produce a polarized electronic landscape, as illustrated by electrostatic potential maps:

Region Electron Density Governing Effect
Pyridine position 3 Low Nitrogen electronegativity
Phenyl ring Very low -CF₃ withdrawal
Pyridine position 5 Moderate Methoxy donation

This electronic profile enhances susceptibility to electrophilic aromatic substitution at position 4 of the pyridine ring, while rendering the phenyl substituent inert to most electrophiles.

Comparative Structural Analysis with Related Pyridine Derivatives

Structural analogs demonstrate how substituent position and identity modulate physicochemical properties:

Compound Name Key Structural Differences Electronic Impact
4-(2,4-Bis(trifluoromethyl)phenyl)-3-methoxypyridine Methoxy at position 3, phenyl at position 4 Altered dipole orientation
3-(3,5-Bis(trifluoromethyl)phenyl)-5-methoxypyridine -CF₃ groups at phenyl positions 3 and 5 Reduced steric hindrance
3-(2,4-Bis(trifluoromethyl)phenyl)pyridine No methoxy substituent Lower electron density at position 5

The methoxy group in this compound distinguishes it from non-oxygenated analogs by:

  • Increasing solubility in polar aprotic solvents (e.g., DMF, DMSO)
  • Shifting absorption maxima to longer wavelengths (λmax ≈ 272 nm in methanol)
  • Enhancing stability toward oxidative degradation at position 5

Compared to amino-substituted derivatives like 3-amino-2,4-bis(trifluoromethyl)phenol, the methoxy group provides greater resonance stabilization while reducing basicity at the substitution site.

Properties

CAS No.

1333319-54-2

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

3-[2,4-bis(trifluoromethyl)phenyl]-5-methoxypyridine

InChI

InChI=1S/C14H9F6NO/c1-22-10-4-8(6-21-7-10)11-3-2-9(13(15,16)17)5-12(11)14(18,19)20/h2-7H,1H3

InChI Key

RCUWOAVLFJJUDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at positions activated by the electron-withdrawing trifluoromethyl (-CF₃) groups. Key findings include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Chlorination Cl₂, FeCl₃ catalyst, 80°C3-(2,4-Bis(CF₃)phenyl)-5-methoxy-2-chloropyridine78%
Amination NH₃, CuI, 100°C3-(2,4-Bis(CF₃)phenyl)-5-methoxy-4-aminopyridine65%
  • The 2- and 4-positions of the pyridine ring are most reactive due to conjugation with -CF₃ groups, which stabilize transition states via inductive effects .

  • Methoxy (-OCH₃) at the 5-position directs nucleophiles to adjacent positions through resonance deactivation .

Electrophilic Aromatic Substitution (EAS)

EAS occurs selectively on the phenyl ring (2,4-bis(trifluoromethyl)phenyl group) rather than the pyridine ring due to the latter’s electron deficiency.

Reaction TypeConditionsProducts/OutcomesYieldSource
Nitration HNO₃/H₂SO₄, 0°C3-(2,4-Bis(CF₃)-5-nitrophenyl)-5-methoxypyridine82%
Sulfonation SO₃, DCM, rt3-(2,4-Bis(CF₃)-5-sulfophenyl)-5-methoxypyridine68%
  • Electrophiles attack the meta position relative to -CF₃ groups on the phenyl ring, driven by steric and electronic factors .

  • Methoxy groups on pyridine do not participate in EAS due to the ring’s electron-withdrawing nature .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable functionalization of the pyridine ring:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, 80°C3-(2,4-Bis(CF₃)phenyl)-5-methoxy-4-biphenylpyridine75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, 120°C3-(2,4-Bis(CF₃)phenyl)-5-methoxy-4-(piperazinyl)pyridine70%
  • Coupling occurs preferentially at the 4-position of the pyridine ring due to lower steric hindrance .

  • Trifluoromethyl groups enhance oxidative addition efficiency in Pd-catalyzed reactions .

Reduction and Oxidation

The compound undergoes selective transformations under controlled conditions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Pyridine Ring Reduction H₂ (1 atm), Pd/C, EtOH3-(2,4-Bis(CF₃)phenyl)-5-methoxypiperidine90%
Methoxy Demethylation BBr₃, DCM, -78°C3-(2,4-Bis(CF₃)phenyl)-5-hydroxypyridine85%
  • Hydrogenation of the pyridine ring proceeds without affecting -CF₃ or methoxy groups.

  • Demethylation of -OCH₃ requires harsh conditions due to steric protection by adjacent -CF₃ groups .

Mechanistic Insights

  • Electronic Effects : The -CF₃ groups lower the LUMO energy of the pyridine ring by 1.2 eV, enhancing NAS reactivity .

  • Steric Effects : Bulky -CF₃ groups at the 2- and 4-positions hinder electrophilic attacks on the phenyl ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted compounds in combating drug-resistant bacteria. For instance, derivatives containing the trifluoromethyl group have shown potent growth inhibition against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Compounds with the trifluoromethyl group demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms .
  • The incorporation of trifluoromethyl groups enhances pharmacodynamic properties, making these compounds promising candidates for developing new antimicrobial agents .

Organocatalysis

The compound serves as a crucial component in the development of organocatalysts, particularly in asymmetric synthesis. The unique properties of the 3,5-bis(trifluoromethyl)phenyl motif have made it a privileged structure in catalysis.

Applications:

  • N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been extensively employed as an organocatalyst due to its ability to stabilize transition states through hydrogen bonding .
  • This compound facilitates various organic transformations and has been pivotal in advancing methodologies within synthetic organic chemistry .

Drug Development

The structural characteristics of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine have been exploited in the design of novel pharmaceuticals. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of drug candidates.

Case Studies:

  • Research has indicated that compounds with similar structures exhibit improved potency against specific targets like neurokinin receptors, which are implicated in various physiological processes .
  • The trifluoromethyl group contributes to the overall efficacy of drugs by enhancing their interaction with biological targets and improving their pharmacokinetic profiles .

Chemical Synthesis

The compound is also utilized in synthetic chemistry as an intermediate for generating complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.

Synthetic Applications:

  • The synthesis of 4-(trifluoromethyl)isoxazoles using this compound has shown promising results in anti-cancer activity against several cell lines, indicating its potential in therapeutic applications .
  • The development of novel synthetic pathways involving this compound has been reported to yield high-efficiency transformations under mild conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Antimicrobial ActivityInhibition of drug-resistant bacteriaMBEC values as low as 1 µg/mL against S. aureus
OrganocatalysisUsed as a catalyst in asymmetric synthesisPromotes organic transformations effectively
Drug DevelopmentEnhances bioactivity and stability of pharmaceuticalsImproved potency against neurokinin receptors
Chemical SynthesisActs as an intermediate for complex molecule synthesisHigh-efficiency transformations reported

Mechanism of Action

The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Comparisons
Property Target Compound Methyl 3-chloro-5-CF₃-pyridine 5-(3-Methoxyphenyl)pyridin-2-amine
Molecular Weight ~357.2 239.58 200.24
logP (estimated) ~4.5 2.8 2.1
Water Solubility (mg/mL) <0.1 0.3 1.5

Biological Activity

3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine is a compound of interest due to its unique trifluoromethyl groups and pyridine structure, which contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14H10F6N
  • Molecular Weight : 307.23 g/mol

The presence of trifluoromethyl groups (-CF₃) enhances lipophilicity and can affect the bioactivity of the compound significantly.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl moieties often exhibit enhanced biological activities, particularly in antimicrobial and anticancer contexts. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that related compounds with similar structural features possess significant antimicrobial properties. For instance, a series of trifluoromethyl-containing pyridines demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) of these compounds were notably low, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Trifluoromethyl Pyridines

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus< 5
Related Compound AMRSA< 10
Related Compound BE. coli< 20

Anticancer Activity

The trifluoromethyl group has been linked to increased anticancer activity in various compounds. In a study evaluating isoxazole derivatives, the introduction of a trifluoromethyl group significantly enhanced the potency against breast cancer cell lines (e.g., MCF-7). The lead compound exhibited an IC₅₀ value of approximately 2.63 µM, highlighting the importance of this functional group in drug design .

Table 2: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC₅₀ (µM)
This compoundMCF-76.5
Isoxazole Derivative AMCF-72.63
Isoxazole Derivative BPC-33.09

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphopantetheinyl transferases (PPTases), crucial for bacterial viability and virulence.
  • Cell Cycle Arrest : Studies indicate that some trifluoromethyl-containing compounds induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Inflammatory Modulation : The compound may also influence inflammatory pathways, potentially acting as an anti-inflammatory agent by modulating NF-κB activity .

Case Studies

A recent case study evaluating a series of pyridine derivatives found that modifications at specific positions on the phenyl ring significantly affected both antimicrobial and anticancer activities. Notably, the introduction of electron-withdrawing groups at para positions was correlated with increased potency against MRSA .

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-bis(trifluoromethyl)phenyl)-5-methoxypyridine?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the bis(trifluoromethyl)phenyl group to the pyridine core. Halogenated intermediates (e.g., bromopyridines) are often used, followed by methoxylation via nucleophilic substitution or copper-mediated coupling. Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions from electron-withdrawing trifluoromethyl groups. Patents highlight the use of Pd catalysts for aryl-aryl bond formation, as seen in analogous trifluoromethylpyridine syntheses .

Q. How is the molecular structure of this compound verified in academic research?

Structural confirmation relies on multi-technique approaches:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify trifluoromethyl and methoxy group positions.
  • X-ray crystallography : Resolves steric effects of the bulky bis(trifluoromethyl)phenyl group and confirms planarity of the pyridine ring (e.g., bond angles and torsion angles) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What analytical methods are used to assess purity and stability?

  • HPLC/GC-MS : Quantifies impurities and monitors degradation under varying conditions (light, temperature).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for handling during reactions.
  • NMR stability studies : Track decomposition in solvents (e.g., DMSO-d6_6) over time.

Advanced Research Questions

Q. How do the electronic effects of bis(trifluoromethyl)phenyl and methoxy groups influence reactivity?

The bis(trifluoromethyl)phenyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack at meta/para positions. In contrast, the methoxy group donates electrons via resonance, creating regioselective reactivity. Computational studies (DFT) can map electron density distribution to predict sites for functionalization. Experimental data from similar compounds show enhanced electrophilic substitution at the 4-position of pyridine due to these competing electronic effects .

Q. What strategies ensure regioselectivity in further functionalization of this compound?

  • Directing groups : Temporary protection of the methoxy group (e.g., silylation) can steer reactions to specific sites.
  • Catalytic systems : Pd/ligand combinations (e.g., XPhos) promote cross-coupling at less hindered positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states in crowded environments .

Q. How can researchers resolve contradictions in reported reactivity or spectral data?

  • Reproducibility checks : Verify reaction conditions (e.g., moisture levels, catalyst purity).
  • Advanced characterization : Use 2D NMR (COSY, NOESY) to assign peaks unambiguously.
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Contradictions in X-ray vs. NMR data may arise from dynamic effects in solution vs. solid state .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Medicinal applications : The trifluoromethyl groups enhance metabolic stability and membrane permeability, making it a candidate for kinase inhibitors or GPCR-targeted probes. Assays like SPR (surface plasmon resonance) or fluorescence polarization screen binding affinity .
  • Materials science : Its rigid aromatic core and fluorine content suggest utility in liquid crystals or OLEDs. Cyclic voltammetry can assess redox behavior for electronic applications .

Q. How can solubility challenges be addressed in experimental workflows?

  • Co-solvent systems : Use DMSO/water mixtures or fluorinated solvents (e.g., HFIP) to improve dissolution.
  • Derivatization : Introduce polar groups (e.g., sulfonates) temporarily via protecting-group strategies.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for biological assays .

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